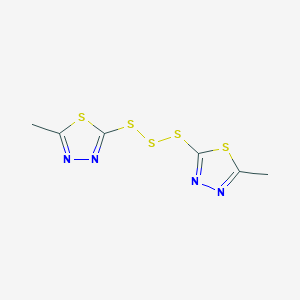![molecular formula C15H9F6NO3 B15166738 N-[3,5-Bis(trifluoromethyl)phenyl]-2,4-dihydroxybenzamide CAS No. 634184-86-4](/img/structure/B15166738.png)
N-[3,5-Bis(trifluoromethyl)phenyl]-2,4-dihydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3,5-Bis(trifluoromethyl)phenyl]-2,4-dihydroxybenzamide is a compound characterized by the presence of trifluoromethyl groups and hydroxyl groups attached to a benzamide core The trifluoromethyl groups are known for their electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-2,4-dihydroxybenzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 3,5-bis(trifluoromethyl)aniline, is reacted with 2,4-dihydroxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. This reaction forms the amide bond, resulting in the desired benzamide compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-2,4-dihydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amide group can be reduced to form amines or other reduced products.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield quinones, while reduction of the amide group may produce amines.
Wissenschaftliche Forschungsanwendungen
N-[3,5-Bis(trifluoromethyl)phenyl]-2,4-dihydroxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound’s stability and reactivity make it suitable for use in the production of advanced materials and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-2,4-dihydroxybenzamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound also contains trifluoromethyl groups and is used as a catalyst in organic reactions.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Known for its use in the synthesis of various derivatives.
N-Phenyl-bis(trifluoromethanesulfonimide): Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-2,4-dihydroxybenzamide is unique due to the presence of both trifluoromethyl and hydroxyl groups, which confer distinct reactivity and stability. This combination of functional groups allows for versatile applications in different fields, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
634184-86-4 |
|---|---|
Molekularformel |
C15H9F6NO3 |
Molekulargewicht |
365.23 g/mol |
IUPAC-Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2,4-dihydroxybenzamide |
InChI |
InChI=1S/C15H9F6NO3/c16-14(17,18)7-3-8(15(19,20)21)5-9(4-7)22-13(25)11-2-1-10(23)6-12(11)24/h1-6,23-24H,(H,22,25) |
InChI-Schlüssel |
YCPPMQWINBBKGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)O)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



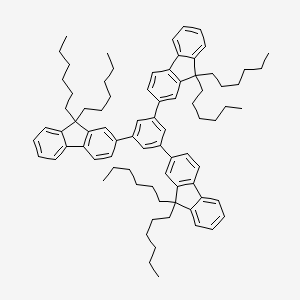
![3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B15166670.png)
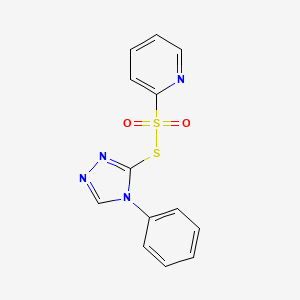
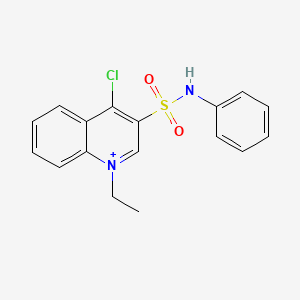
![Glycine, N-[[(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]acetyl]-](/img/structure/B15166702.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B15166705.png)
![1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene](/img/structure/B15166707.png)
![N-[{3-[Hydroxy(dimethyl)silyl]propyl}(methyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B15166711.png)

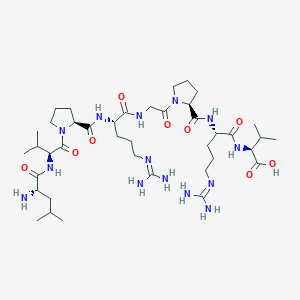
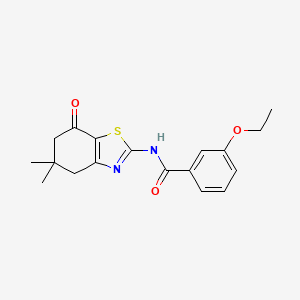
![1,3-Benzenediamine, N-butyl-N'-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B15166733.png)
